

# L-745,870 Trihydrochloride: A Comprehensive Selectivity Profile

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## Compound of Interest

Compound Name: L-745870 trihydrochloride

Cat. No.: B570682

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## Introduction

L-745,870 trihydrochloride is a potent and highly selective dopamine D4 receptor antagonist.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> Its discovery and characterization have been pivotal in elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of neuropsychiatric disorders such as schizophrenia.<sup>[7]</sup><sup>[8]</sup> This technical guide provides an in-depth overview of the selectivity profile of L-745,870, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its mechanism of action.

## Core Selectivity and Affinity Profile

L-745,870 exhibits a high affinity for the human dopamine D4 receptor with a dissociation constant ( $K_i$ ) of approximately 0.43 nM.<sup>[1]</sup><sup>[2]</sup><sup>[5]</sup><sup>[6]</sup><sup>[9]</sup> Its selectivity for the D4 receptor is over 2000-fold greater than for other dopamine receptor subtypes.<sup>[1]</sup> The compound shows significantly weaker affinity for the D2 and D3 receptors.<sup>[2]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> Furthermore, L-745,870 displays moderate affinity for 5-HT<sub>2</sub> receptors, sigma sites, and  $\alpha$ -adrenoceptors.<sup>[2]</sup><sup>[3]</sup><sup>[5]</sup><sup>[6]</sup>

## Table 1: Binding Affinity of L-745,870 at Dopamine Receptors

Receptor Subtype	Species	Assay Type	Radioligand	Ki (nM)	Reference
Dopamine D4	Human	Radioligand Binding	[ <sup>3</sup> H]spiperone	0.43	[1]
Dopamine D4	Human	Radioligand Binding	Not Specified	0.51	[4][10]
Dopamine D2	Human	Radioligand Binding	[ <sup>3</sup> H]spiperone	960	[2][4][5][6][10]
Dopamine D3	Human	Radioligand Binding	[ <sup>3</sup> H]spiperone	2300	[2][4][5][6][10]

**Table 2: Binding Affinity of L-745,870 at Other Receptors**

Receptor/Site	IC50 (nM)	Reference
5-HT2	< 300	[1]
Sigma	< 300	[1]
Alpha-adrenergic	< 300	[1]

## Functional Activity Profile

In vitro functional assays have consistently demonstrated that L-745,870 acts as a potent antagonist at the dopamine D4 receptor. It effectively reverses the dopamine-mediated inhibition of adenylate cyclase, stimulation of [<sup>35</sup>S]GTPγS binding, and stimulation of extracellular acidification rate in various cell lines expressing the human D4 receptor.[1] Notably, L-745,870 does not exhibit significant intrinsic activity in these assays, confirming its antagonist profile.[1]

**Table 3: Functional Antagonist Activity of L-745,870**

Assay	Cell Line	Agonist	L-745,870 Concentration	Effect	Reference
Adenylate Cyclase Inhibition	hD4HEK, hD4CHO	Dopamine (1 $\mu$ M)	0.1 - 1 $\mu$ M	Reversal of Inhibition	<a href="#">[1]</a>
[ <sup>35</sup> S]GTPyS Binding	Not Specified	Dopamine	Not Specified	Reversal of Stimulation	<a href="#">[1]</a>
Extracellular Acidification Rate	Not Specified	Dopamine	Not Specified	Reversal of Stimulation	<a href="#">[1]</a>

## Experimental Protocols

### Radioligand Displacement Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of L-745,870 for the dopamine D4 receptor.

Materials:

- Membrane preparations from cells expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [<sup>3</sup>H]spiperone.
- L-745,870 trihydrochloride.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4.
- Non-specific binding control: Haloperidol (10  $\mu$ M).
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter.

#### Procedure:

- In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [<sup>3</sup>H]spiperone (typically at its K<sub>d</sub> value), and varying concentrations of L-745,870.
- For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, [<sup>3</sup>H]spiperone, and a high concentration of an unlabeled ligand like haloperidol.
- Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- The IC<sub>50</sub> value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
- The K<sub>i</sub> value is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Functional Adenylate Cyclase Assay

Objective: To assess the antagonist activity of L-745,870 by measuring its ability to reverse dopamine-induced inhibition of cAMP production.

#### Materials:

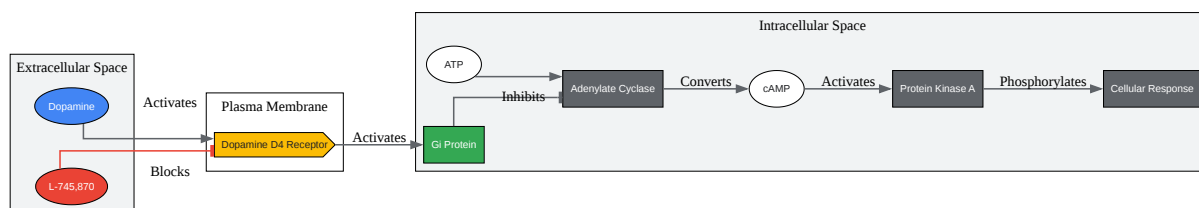
- CHO or HEK293 cells stably expressing the human dopamine D<sub>4</sub> receptor.
- Dopamine.

- L-745,870 trihydrochloride.
- Forskolin (to stimulate adenylate cyclase).
- cAMP assay kit (e.g., ELISA-based or fluorescence-based).
- Cell culture reagents.

Procedure:

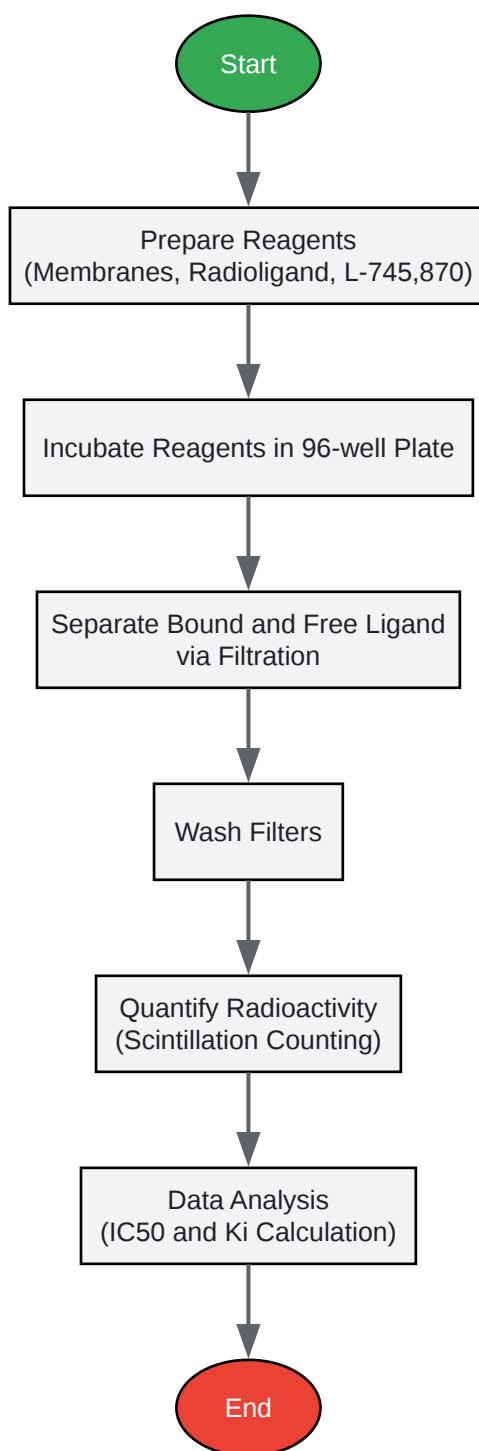
- Plate the D4 receptor-expressing cells in a suitable format (e.g., 96-well plates) and grow to a desired confluency.
- Pre-incubate the cells with varying concentrations of L-745,870 for a defined period.
- Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. A control group will be stimulated with forskolin only.
- After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- The ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is then quantified.

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dopamine D4 Receptor Signaling Pathway and L-745,870 Antagonism.



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Caption: Workflow for a Radioligand Displacement Binding Assay.

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